molecular formula C18H18N4O B2772114 N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415556-19-1

N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2772114
CAS No.: 2415556-19-1
M. Wt: 306.369
InChI Key: YDYUXEJYZLARKX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features an indole moiety linked to a cyclopenta[c]pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves the coupling of an indole derivative with a cyclopenta[c]pyridazine precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Catalyst: DCC or other carbodiimides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophilic substitution reactions with halogenated reagents

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored as a candidate for drug development due to its unique structural features

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its combination of the indole and cyclopenta[c]pyridazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(17-10-12-4-3-7-15(12)21-22-17)19-9-8-13-11-20-16-6-2-1-5-14(13)16/h1-2,5-6,10-11,20H,3-4,7-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUXEJYZLARKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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